molecular formula C15H23N3O3 B2547590 1-(2-methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 2034593-81-0

1-(2-methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No.: B2547590
CAS No.: 2034593-81-0
M. Wt: 293.367
InChI Key: WDSJBEWCFPPSQB-UHFFFAOYSA-N
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Description

  • Utilizing a pyridine derivative and a tetrahydropyran derivative in the presence of a suitable catalyst.
  • Example: Coupling reactions facilitated by palladium catalysts.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Implementation of purification techniques such as recrystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Urea Core:

    • Reacting an isocyanate with an amine to form the urea linkage.
    • Example: Reaction of 2-methoxyethyl isocyanate with 3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)amine.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various chemical reactions, including:

  • Oxidation:

    • Potential oxidation of the methoxyethyl group to form aldehydes or carboxylic acids.
    • Common reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
  • Reduction:

    • Reduction of the pyridinyl ring to form piperidine derivatives.
    • Common reagents: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
  • Substitution:

    • Nucleophilic substitution reactions on the pyridinyl ring.
    • Common reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

  • Oxidation products: Aldehydes, carboxylic acids.
  • Reduction products: Piperidine derivatives.
  • Substitution products: Various substituted pyridinyl derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:

  • Chemistry:

    • Used as a building block in the synthesis of more complex molecules.
    • Studied for its reactivity and potential as a ligand in coordination chemistry.
  • Biology:

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
    • Used in studies involving enzyme inhibition and receptor binding.
  • Medicine:

    • Explored as a candidate for drug development, particularly in targeting specific biological pathways.
    • Potential applications in the treatment of diseases such as cancer and infectious diseases.
  • Industry:

    • Utilized in the development of new materials with specific properties.
    • Potential use in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Binding to Enzymes:

    • Inhibiting enzyme activity by binding to the active site or allosteric sites.
    • Example: Inhibition of kinases involved in cell signaling pathways.
  • Receptor Interaction:

    • Modulating receptor activity by acting as an agonist or antagonist.
    • Example: Binding to G-protein coupled receptors (GPCRs) to influence cellular responses.

Comparison with Similar Compounds

  • 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)urea:

    • Lacks the tetrahydropyran ring, which may affect its biological activity and chemical properties.
  • 1-(2-Methoxyethyl)-3-(pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methyl)urea:

    • Similar structure but with a pyridin-4-yl group, potentially leading to different reactivity and biological effects.

Uniqueness: 1-(2-Methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the presence of both the pyridinyl and tetrahydropyran groups, which may confer distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-20-10-7-17-15(19)18-14(12-4-8-21-9-5-12)13-3-2-6-16-11-13/h2-3,6,11-12,14H,4-5,7-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSJBEWCFPPSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC(C1CCOCC1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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